

Application Note: Experimental Profiling of 5-Bromo-3-methoxy-2-methylquinoline

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Compound of Interest

Compound Name: 5-Bromo-3-methoxy-2-methylquinoline

CAS No.: 2138214-32-9

Cat. No.: B2879682

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Compound ID: **5-Bromo-3-methoxy-2-methylquinoline** Class: Halogenated Quinoline
Scaffold Primary Application: Pharmacophore Development, Cross-Coupling Precursor, Kinase Inhibitor Fragment Version: 2.0 (2025)

Introduction & Mechanistic Rationale

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents.

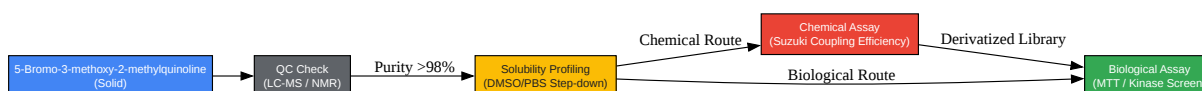
5-Bromo-3-methoxy-2-methylquinoline presents a unique substitution pattern:

- **5-Bromo Position:** A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing library expansion into the "solvent-exposed" region of a binding pocket.
- **3-Methoxy Group:** Provides electron-donating properties that modulate the basicity of the quinoline nitrogen (N1), potentially altering hydrogen bond acceptor capability.

- 2-Methyl Group: Introduces steric bulk adjacent to the nitrogen, often used to improve metabolic stability by blocking oxidation at the susceptible C2 position.

Experimental Workflow Overview

The following diagram outlines the logical progression from neat compound to validated data.



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Figure 1: Critical path for evaluating quinoline scaffolds. Solubility profiling is the gatekeeper for all downstream assays.

Pre-Assay Protocol: Solubility & Stability

Challenge: Halogenated quinolines are lipophilic (High LogP) and prone to precipitation in aqueous buffers, leading to false negatives in enzymatic assays or "promiscuous inhibitor" artifacts due to aggregation.

Protocol A: Kinetic Solubility Determination (Nephelometry)

Objective: Determine the maximum concentration tolerated in 1% DMSO/PBS before precipitation occurs.

Materials:

- Analyte: **5-Bromo-3-methoxy-2-methylquinoline** (10 mM stock in 100% DMSO).
- Buffer: PBS pH 7.4.
- Detection: Microplate reader (Absorbance @ 620 nm) or Nephelometer.

Step-by-Step Procedure:

- Stock Prep: Dissolve 2.52 mg of compound in 1 mL anhydrous DMSO to generate a 10 mM master stock. Sonicate for 5 minutes to ensure complete dissolution.
- Plate Setup: In a clear 96-well plate, dispense 198 μ L of PBS into rows A-H.
- Titration:
 - Add 2 μ L of 10 mM stock to well A1 (Final: 100 μ M, 1% DMSO).
 - Perform serial dilutions if determining a specific limit, but for single-point "Go/No-Go," test at 100 μ M, 50 μ M, and 10 μ M.
- Incubation: Shake plate for 90 minutes at Room Temperature (RT) to reach equilibrium.
- Read: Measure OD620.
 - Pass Criteria: OD620 < 0.005 (above background).
 - Fail Criteria: Visible turbidity or OD620 > 0.01.

Data Interpretation:

Concentration (μ M)	OD620 (Turbidity)	Status	Action
100	> 0.05	Insoluble	Do not use for cell assays > 10 μM.
50	0.02	Marginal	Use with 0.05% Tween-20.

| 10 | < 0.005 | Soluble | Safe for High-Throughput Screening (HTS). |

Chemical Assay: Functionalization Potential

Rationale: Before using this molecule as a scaffold for library generation, its reactivity at the C5-Bromine position must be validated. The electron-rich 3-methoxy group may deactivate the

ring toward oxidative addition by Palladium.

Protocol B: Suzuki-Miyaura Efficiency Test

Objective: Quantify the conversion rate of the 5-Bromo position to a biaryl system (standard medicinal chemistry transformation).

Reaction Scheme: $\text{Ar-Br} + \text{Ph-B(OH)}_2 \rightarrow [\text{Pd(dppf)Cl}_2 / \text{K}_2\text{CO}_3] \rightarrow \text{Ar-Ph}$

Procedure:

- Vessel: 4 mL glass vial with septum cap.
- Load:
 - **5-Bromo-3-methoxy-2-methylquinoline** (1.0 equiv, 0.1 mmol).
 - Phenylboronic acid (1.5 equiv).
 - Pd(dppf)Cl₂ (5 mol%).
 - K₂CO₃ (2.0 equiv).
- Solvent: Add 1 mL Dioxane:Water (4:1). Degas with Nitrogen for 2 mins.
- Reaction: Heat to 90°C for 4 hours.
- Analysis: Take a 10 µL aliquot, dilute in MeCN, and inject on LC-MS.

Success Metric:

- >90% Conversion indicates the scaffold is robust for library synthesis.
- <50% Conversion suggests the 3-OMe/2-Me steric/electronic combination hinders the catalyst. Switch to high-activity catalysts (e.g., XPhos-Pd-G2).

Biological Assay: Cytotoxicity Profiling

Rationale: Quinolines are known DNA intercalators and kinase inhibitors. Establishing a cytotoxicity baseline is crucial to distinguish between specific target engagement and general toxicity.

Protocol C: MTT Cell Viability Assay

Target Cells: HCT116 (Colorectal cancer - high sensitivity to quinolines) or HEK293 (Control).

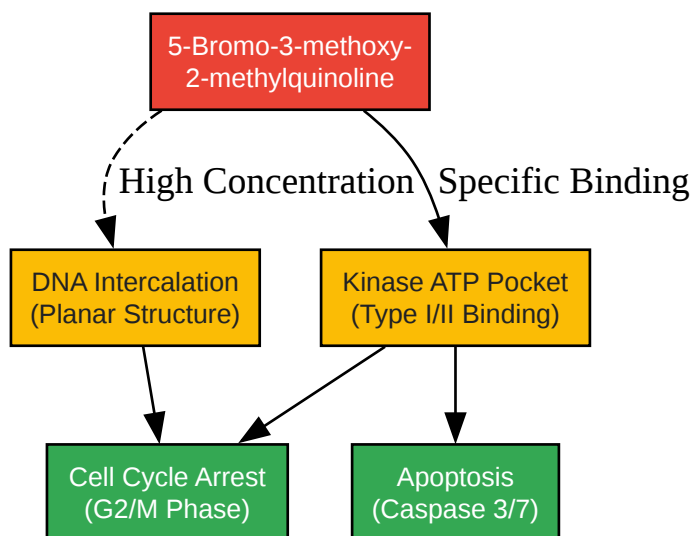
Reagents:

- MTT Reagent (5 mg/mL in PBS).
- Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

- Seeding: Seed HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
- Treatment:
 - Prepare 2x serial dilutions of the compound in media (Start: 100 μM -> 0.1 μM).
 - Control: 0.5% DMSO (Vehicle).
 - Positive Control: Doxorubicin (1 μM).
 - Add 100 μL of compound solution to cells. Incubate for 72 hours.
- Development:
 - Add 20 μL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.
 - Aspirate media carefully.
 - Add 150 μL DMSO to dissolve crystals.
- Quantification: Read Absorbance at 570 nm (Reference 650 nm).

Mechanism of Action Visualization: The following diagram illustrates the potential pathways modulated by quinoline derivatives (based on structural homology to known inhibitors).



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Figure 2: Putative biological mechanisms. The planar quinoline core facilitates DNA interaction, while substituents drive kinase selectivity.

References

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Disclaimer: This protocol is intended for research use only. **5-Bromo-3-methoxy-2-methylquinoline** is a chemical intermediate and has not been approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.

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